Product packaging for Pyridinium toluene-4-sulphonate(Cat. No.:CAS No. 24057-28-1)

Pyridinium toluene-4-sulphonate

Cat. No.: B033129
CAS No.: 24057-28-1
M. Wt: 251.3 g/mol
InChI Key: ZDYVRSLAEXCVBX-UHFFFAOYSA-N
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Description

Evolution and Significance of Brønsted Acid Catalysts in Organic Synthesis

Brønsted acid catalysis is a fundamental concept in organic chemistry, involving the donation of a proton to a substrate to facilitate a chemical reaction. The evolution of these catalysts has been a journey from simple, strong mineral acids to highly complex and tailored organic molecules designed for specific transformations. researchgate.netnih.govresearchgate.net Early organic synthesis relied heavily on strong, non-selective acids, which often led to undesired side reactions and degradation of sensitive functional groups. This necessity for milder and more selective catalysts drove the development of a diverse array of Brønsted acids. jst.go.jp

The significance of Brønsted acid catalysts lies in their ability to activate a wide range of functional groups, enabling countless synthetic transformations. nih.govresearchgate.netnih.gov The development of chiral Brønsted acids has been particularly impactful, allowing for the enantioselective synthesis of complex molecules, a critical aspect in pharmaceutical and materials science. researchgate.netnih.govresearchgate.net The rational design of these catalysts, often involving iterative modifications to their structure, has led to generations of catalysts with enhanced reactivity and selectivity. researchgate.net This continuous evolution allows chemists to tackle increasingly complex synthetic challenges with greater precision and efficiency. nih.govresearchgate.net

Role of Pyridinium (B92312) Salts as Organic Soluble Acid Sources

Pyridinium salts, which are formed from the reaction of pyridine (B92270) or its derivatives with an acid, serve as valuable sources of mildly acidic protons in organic solvents. wikipedia.org The pyridinium cation, [C₅H₅NH]⁺, is the conjugate acid of pyridine and is the active catalytic species. wikipedia.org These salts offer a significant advantage over mineral acids due to their solubility in a wide range of organic solvents, allowing for homogeneous reaction conditions. chemicalbook.comguidechem.com

The acidity of the pyridinium ion can be tuned by modifying the substituents on the pyridine ring, providing a versatile platform for catalyst design. researchgate.netrsc.org Pyridinium salts are particularly useful in reactions where a gentle and controlled release of a proton is required to avoid decomposition of sensitive starting materials or products. nih.govwikipedia.org Their application spans a broad spectrum of organic reactions, highlighting their importance as practical and adaptable acid catalysts. rsc.org

Historical Context and Early Applications of Pyridinium toluene-4-sulphonate in Chemical Transformations

This compound (PPTS) is a salt formed from pyridine and p-toluenesulfonic acid. chemicalbook.comguidechem.com It emerged as a mild and efficient acid catalyst in organic synthesis. One of its earliest and most significant applications was in the protection of alcohols as tetrahydropyranyl (THP) ethers, a crucial step in multi-step organic syntheses. acs.org A key publication in 1977 by Miyashita, Yoshikoshi, and Grieco highlighted the utility of PPTS for this transformation, showcasing its mildness and efficiency. acs.org

Prior to the widespread adoption of PPTS, strong acids were commonly used for such reactions, often leading to undesired side reactions. The introduction of PPTS provided a superior alternative, allowing for the selective protection of alcohols in the presence of acid-sensitive functional groups. chemicalbook.comguidechem.comwikipedia.org This development was a significant step forward in the field of protecting group chemistry and solidified the role of PPTS as a valuable tool for organic chemists. Beyond alcohol protection, early investigations also explored its use in the formation and cleavage of acetals. chemicalbook.comguidechem.com

Physicochemical Properties of this compound

PropertyValueReferences
Appearance White to off-white crystalline powder chemicalbook.com
Molecular Formula C₁₂H₁₃NO₃S wikipedia.org
Molecular Weight 251.30 g/mol wikipedia.org
Melting Point 117–120 °C wikipedia.org
Solubility Soluble in polar solvents like water, methanol, ethanol (B145695), and acetone. Limited solubility in nonpolar solvents. chemicalbook.com
pKa ~5.2 (of the pyridinium ion) wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3S B033129 Pyridinium toluene-4-sulphonate CAS No. 24057-28-1

Properties

IUPAC Name

4-methylbenzenesulfonic acid;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYVRSLAEXCVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066952
Record name Pyridine, 4-methylbenzenesulfonate
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Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24057-28-1
Record name Pyridinium p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24057-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-methyl-, compd. with pyridine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-methylbenzenesulfonate
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Record name Pyridinium toluene-4-sulphonate
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Synthesis and Structural Modification Strategies of Pyridinium Toluene 4 Sulphonate and Analogues

Established Synthetic Pathways for Pyridinium (B92312) toluene-4-sulphonate

Conventional Preparation Methods from Pyridine (B92270) and p-Toluenesulfonic Acid

The most straightforward and widely adopted method for synthesizing Pyridinium toluene-4-sulphonate involves the direct reaction of pyridine with p-toluenesulfonic acid. chemicalbook.comnih.gov This acid-base reaction is typically carried out in a suitable solvent, followed by the removal of the solvent to yield the salt.

One common procedure involves swirling p-toluenesulfonic acid monohydrate with an excess of pyridine at ambient temperature. After a short reaction time, the excess pyridine is removed under reduced pressure, resulting in the formation of white crystals of Pyridinium p-toluenesulfonate. prepchem.com This method is efficient, with reported yields as high as 84%. prepchem.com

Another approach involves refluxing a mixture of pyridine and p-toluenesulfonic acid in a solvent like toluene (B28343) for a couple of hours. nih.gov Upon cooling and removal of the solvent in vacuo, the desired pyridinium salt is obtained. nih.gov A similar method utilizes tetrahydrofuran (B95107) (THF) as the solvent, with the reaction carried out under an inert atmosphere. Pyridine is added dropwise to a cooled solution of p-toluenesulfonic acid in dry THF, yielding the product upon filtration and drying, with yields reported to be around 82%. chemicalbook.com

The reaction can also be performed by mixing p-toluenesulfonic acid and pyridine in equimolar amounts and refluxing in a solvent with constant stirring. journalijdr.com After the reaction, the product is recrystallized, filtered, washed to remove unreacted starting materials, and dried under vacuum to yield the final product. journalijdr.com

Table 1: Comparison of Conventional Synthesis Methods for this compound

Method Reagents Solvent Reaction Conditions Yield Reference
1 p-Toluenesulfonic acid monohydrate, Pyridine None (excess pyridine) Ambient temperature, 20 minutes 84% prepchem.com
2 Pyridine, p-Toluenesulfonic acid Toluene Reflux, 2 hours Not specified nih.gov
3 p-Toluenesulfonic acid, Pyridine Tetrahydrofuran 0°C to room temperature 82.19% chemicalbook.com
4 p-Toluenesulfonic acid, Pyridine Not specified Reflux, 10 hours at 80°C 76% journalijdr.com

Design and Synthesis of Functionalized this compound Derivatives

To broaden the applicability of PPTS, researchers have focused on designing and synthesizing functionalized derivatives. These modifications aim to enhance catalytic activity, improve selectivity, and enable use in different catalytic systems, such as heterogeneous catalysis.

Incorporation of Lipid Chains for Enhanced Catalytic Performance

While PPTS is a useful mild acid, it can exhibit weak catalytic activity in certain reactions, such as esterification. nih.gov To address this, lipid chains have been incorporated into the pyridinium ring structure. The introduction of a long alkyl chain, such as a C18 chain, has been shown to significantly improve the catalytic activity of pyridinium salts in esterification reactions. nih.gov

One notable example is 2-oleamido-5-nitro-pyridinium p-toluenesulfonate, a lipid analogue of PPTS. nih.gov This derivative has demonstrated significantly improved activity and selectivity in catalyzing the condensation of carboxylic acids and alcohols under mild conditions, achieving yields up to 99%. nih.gov The presence of the lipid chain is believed to enhance the catalyst's performance, and the addition of a nitro group further boosts its activity. nih.gov

Table 2: Catalytic Performance of PPTS and its Lipid Analogue in Esterification

Catalyst Reaction Yield Reference
This compound (PPTS) Esterification Low nih.gov
2-Oleamido-5-nitro-pyridinium p-toluenesulfonate Esterification Up to 99% nih.gov

Preparation of Polymer-Bound this compound for Heterogeneous Catalysis

To simplify catalyst separation and recovery, this compound has been immobilized on a polymer support. This creates a heterogeneous catalyst that can be easily filtered from the reaction mixture, offering advantages in terms of reusability and process efficiency. researchgate.net

Polymer-bound Pyridinium p-toluenesulfonate is commercially available, typically as poly(4-vinylpyridinium p-toluenesulfonate) crosslinked with divinylbenzene (B73037). This solid-phase catalyst has been successfully employed for reactions such as the tetrahydropyranylation of alcohols. The use of a polymer-supported catalyst aligns with the principles of green chemistry by minimizing waste and simplifying product purification.

Synthesis of N-Methyl Pyridinium p-toluene Sulfonate and Related Species

N-alkylation of the pyridinium nitrogen atom offers another avenue for modifying the properties of PPTS. N-methyl Pyridinium p-toluene Sulfonate (NMPyTs) has been synthesized and utilized as an efficient catalyst. pnu.ac.ir For instance, NMPyTs has been employed in the one-pot, three-component synthesis of pyrano[2,3-c]pyrazoles, demonstrating high yields and short reaction times under mild conditions. pnu.ac.ir The synthesis of such N-alkylated derivatives expands the library of available pyridinium-based catalysts for various organic transformations.

Generation of 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS) and its Catalytic Implications

A significant and widely used analogue of PPTS is 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS). nih.govresearchgate.net This compound is synthesized from 4-(dimethylamino)pyridine (DMAP) and p-toluenesulfonic acid. researchgate.netwiley-vch.de DPTS serves as a convenient source of stoichiometric amounts of anhydrous p-toluenesulfonic acid and DMAP, which are effective catalysts for various reactions, notably the synthesis of polyesters at room temperature. nih.govresearchgate.net

The structure of DPTS consists of a 4-(dimethylamino)pyridinium cation and a 4-toluenesulfonate anion. nih.gov Protonation occurs at the nitrogen atom of the pyridinium ring. nih.govresearchgate.net The presence of the electron-donating dimethylamino group enhances the nucleophilicity of the pyridine nitrogen, making DMAP a superior acylation catalyst compared to pyridine. Consequently, DPTS finds extensive use in reactions where both acidic and nucleophilic catalysis are beneficial. semanticscholar.org

Characterization Methodologies for Synthesized Analogues

The characterization of this compound and its structurally related analogues relies on a suite of analytical techniques. These methods provide critical information regarding the molecular structure, the presence of functional groups, and the elemental composition of the synthesized compounds.

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for elucidating the molecular architecture of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly employed methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are crucial for the structural assignment of pyridinium tosylates.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridinium cation and the toluene-4-sulphonate anion are observed. The aromatic protons of the pyridinium ring typically appear as multiplets in the downfield region, while the protons of the toluene ring of the tosylate anion also resonate in the aromatic region but at slightly different chemical shifts. The methyl group protons of the tosylate anion characteristically appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridinium and toluene rings will each give rise to distinct signals in the aromatic region of the spectrum. The methyl carbon of the tosylate group will be observed in the aliphatic region. The precise chemical shifts are sensitive to the electronic environment of each nucleus, allowing for the unambiguous assignment of each carbon atom in the structure.

For analogues, such as N-alkylpyridinium toluene-4-sulphonates, additional signals corresponding to the alkyl chain will be present in the NMR spectra. The chemical shifts and splitting patterns of these signals provide confirmation of the specific alkyl substituent.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of both the pyridinium cation and the sulphonate anion.

Key vibrational bands include those associated with the aromatic C-H stretching of both the pyridine and toluene rings, typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridinium ring give rise to absorptions in the 1400-1650 cm⁻¹ range. The presence of the sulphonate group is confirmed by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically found in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. For N-alkylated analogues, a weak band corresponding to the exocyclic N-C stretching vibration may be observed around 1129–1092 cm⁻¹. chemicalbook.com

Interactive Table: Spectroscopic Data for this compound and an N-Methyl Analogue
CompoundTechniqueKey Signals / Bands
This compound ¹H NMR (ppm)Aromatic protons (pyridinium and toluene rings), Methyl protons (singlet)
¹³C NMR (ppm)Aromatic carbons (pyridinium and toluene rings), Methyl carbon
IR (cm⁻¹)~3100-3000 (Aromatic C-H stretch), ~1650-1400 (C=C, C=N stretch), ~1250-1120 & ~1080-1010 (S=O stretch)
N-Methylthis compound ¹H NMR (ppm)Aromatic protons, N-Methyl protons (singlet), Toluene methyl protons (singlet)
¹³C NMR (ppm)Aromatic carbons, N-Methyl carbon, Toluene methyl carbon
IR (cm⁻¹)~3100-3000 (Aromatic C-H stretch), ~1650-1400 (C=C, C=N stretch), ~1250-1120 & ~1080-1010 (S=O stretch), ~1100 (Exocyclic N-C stretch)

Elemental Analysis and Purity Assessment

Beyond structural elucidation, verifying the elemental composition and purity of the synthesized compounds is a critical step.

Elemental Analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the sample. For this compound (C₁₂H₁₃NO₃S), the theoretical elemental composition serves as the benchmark against which the synthesized material is compared.

Interactive Table: Elemental Analysis Data
CompoundMolecular FormulaElementTheoretical %Experimental %
This compound C₁₂H₁₃NO₃SC57.35(Requires experimental data)
H5.21(Requires experimental data)
N5.57(Requires experimental data)
S12.76(Requires experimental data)
N-Methylthis compound C₁₃H₁₅NO₃SC58.85(Requires experimental data)
H5.70(Requires experimental data)
N5.28(Requires experimental data)
S12.08(Requires experimental data)

Purity Assessment is often accomplished through a combination of techniques. Titration is a common and reliable method for determining the purity of acidic or basic compounds. For this compound, which is the salt of a strong acid (p-toluenesulfonic acid) and a weak base (pyridine), acid-base titration can be employed. The purity is often determined by titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH). Commercial grades of this compound are often assayed by this method, with purities typically reported to be in the range of 97.5% to 101%. rsc.orgthermofisher.com

In addition to titration, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can also be utilized to assess purity by separating the main compound from any impurities.

Catalytic Applications of Pyridinium Toluene 4 Sulphonate in Complex Organic Synthesis

Fundamental Principles of Pyridinium (B92312) toluene-4-sulphonate-Mediated Acid Catalysis

The catalytic activity of Pyridinium toluene-4-sulphonate (PPTS) stems from its ability to act as a mild Brønsted acid, donating a proton (H+) to a substrate. smolecule.com This protonation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack and thus facilitating a variety of chemical transformations. The p-toluenesulfonate anion, being large and resonance-stabilized, is a weak nucleophile, which helps to prevent unwanted side reactions.

Mild Acidity and Substrate Selectivity Considerations

The defining characteristic of PPTS as a catalyst is its mild acidity. chemicalbook.comshunxiangchem.com This property makes it an invaluable tool in complex organic syntheses where sensitive functional groups are present. Unlike strong acids such as sulfuric acid or hydrochloric acid, which can cause degradation or epimerization of delicate substrates, PPTS provides a controlled level of acidity. shunxiangchem.com This allows for a high degree of substrate selectivity, enabling chemists to target specific reactions without affecting other parts of a molecule. shunxiangchem.com

The mildness of PPTS is particularly advantageous in protecting group chemistry, where the selective protection and deprotection of functional groups is paramount. chemicalbook.com For instance, it can be used to catalyze the formation of acetals in the presence of acid-labile groups that would be cleaved by stronger acids. This selectivity is crucial for the successful synthesis of complex natural products and pharmaceuticals.

Role in Protecting Group Chemistry

Protecting groups are essential in multi-step organic synthesis to temporarily mask reactive functional groups. PPTS plays a significant role in both the introduction and removal of several key protecting groups. chemicalbook.com

Formation and Cleavage of Acetals and Ketals

PPTS is a widely used and efficient catalyst for the formation and cleavage of acetals and ketals, which are common protecting groups for aldehydes and ketones, respectively. chemicalbook.com The formation reaction involves the acid-catalyzed addition of an alcohol to a carbonyl group. youtube.com In the presence of PPTS, this reaction proceeds under mild conditions, which is beneficial when dealing with sensitive substrates. chemicalbook.com

The mechanism for acetal (B89532) formation involves the initial protonation of the carbonyl oxygen by PPTS, which activates the carbonyl group towards nucleophilic attack by an alcohol molecule, forming a hemiacetal. philadelphia.edu.jo Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. libretexts.org A second alcohol molecule then attacks this carbocation, and after deprotonation, the acetal is formed. libretexts.orgmasterorganicchemistry.com The entire process is reversible, and the cleavage of acetals back to the corresponding aldehyde or ketone and alcohol can be achieved by treatment with PPTS in the presence of water. masterorganicchemistry.com

A notable application of PPTS in this context is in the total synthesis of complex molecules like tetrahydrolipstatin, where it is used for the formation and cleavage of acetal protecting groups.

Deprotection of Silyl (B83357) Ethers

Silyl ethers are common protecting groups for alcohols. masterorganicchemistry.com PPTS is an effective catalyst for the deprotection of certain silyl ethers. chemicalbook.com A key feature of PPTS in this role is its selectivity. For instance, it is capable of selectively cleaving tert-butyldimethylsilyl (TBDMS) ethers in the presence of the more robust tert-butyldiphenylsilyl (TBDPS) ethers. chemicalbook.com This selectivity is highly valuable in syntheses where multiple hydroxyl groups are protected with different silyl groups, allowing for sequential deprotection.

The deprotection of silyl ethers using PPTS can be achieved under mild conditions, often by treating the silylated compound with PPTS in an alcohol solvent like methanol. gelest.com This method offers an alternative to other deprotection protocols that may require harsher reagents like fluoride (B91410) ions or strong acids. gelest.comharvard.edu

Tetrahydropyranylation and Depyranylation of Hydroxyl Groups

The tetrahydropyranyl (THP) group is another widely used protecting group for alcohols due to its stability under a variety of non-acidic conditions. acs.orgorganic-chemistry.org PPTS is a mild and efficient catalyst for both the protection (tetrahydropyranylation) and deprotection (depyranylation) of hydroxyl groups. chemicalbook.comtandfonline.com

The tetrahydropyranylation of an alcohol is typically achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of PPTS. acs.org This reaction is often carried out in a solvent like dichloromethane (B109758) at room temperature. acs.org The use of PPTS is particularly advantageous when the substrate contains acid-sensitive functionalities. masterorganicchemistry.com

Deprotection of THP ethers to regenerate the alcohol can be accomplished by treating the THP ether with PPTS in an alcohol solvent, such as ethanol (B145695) or methanol. thieme-connect.deslideshare.net This method is generally mild and allows for the selective removal of the THP group in the presence of other protecting groups. researchgate.net

Table 1: Selected Applications of PPTS in Protecting Group Chemistry

ReactionSubstrateReagentsProductKey Feature
Acetal FormationAldehyde/KetoneAlcohol, PPTSAcetal/KetalMild conditions, suitable for sensitive substrates. chemicalbook.com
Acetal CleavageAcetal/KetalPPTS, H₂OAldehyde/KetoneReversible process. masterorganicchemistry.com
Silyl Ether DeprotectionTBDMS EtherPPTS, MethanolAlcoholSelective cleavage in the presence of TBDPS ethers. chemicalbook.com
TetrahydropyranylationAlcoholDHP, PPTSTHP EtherMild and efficient protection. chemicalbook.comacs.org
DepyranylationTHP EtherPPTS, EthanolAlcoholSelective deprotection. thieme-connect.de

Promotion of Carbon-Carbon Bond Forming Reactions

Beyond its extensive use in protecting group chemistry, PPTS also serves as a catalyst in certain carbon-carbon bond-forming reactions. Its mild acidity can be harnessed to promote reactions that might otherwise be complicated by side reactions under more acidic conditions. One notable example is its use as a co-catalyst in asymmetric aldol (B89426) condensations. When used in conjunction with L-proline, PPTS has been shown to improve both the yield and the enantioselectivity of the aldol reaction between dioxanones and aldehydes. chemicalbook.com This demonstrates the potential of PPTS to influence the stereochemical outcome of a reaction, a critical aspect of modern organic synthesis.

While PPTS is not as commonly associated with a broad range of C-C bond-forming reactions as other catalysts, its application in specific contexts highlights its versatility. Research has also explored its role in Claisen rearrangements and diastereoselective Henry reactions, further expanding its catalytic repertoire. chemicalbook.com

Diastereoselective Henry Reactions

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitroalcohol. Controlling the stereochemistry of the newly formed chiral centers is a significant challenge. This compound has been identified as an effective catalyst for promoting the diastereoselective Henry reaction. chemicalbook.com Its role is crucial in the synthesis of complex molecules where specific stereoisomers are required, such as in the construction of trans ring junctions. chemicalbook.com The mild acidity of PPTS facilitates the addition of the nitro group to aldehydes or ketones while controlling the stereochemical outcome of the final product. chemicalbook.com

Table 1: Representative Diastereoselective Henry Reaction Note: This table illustrates a general PPTS-catalyzed Henry reaction as specific performance data was not available in the cited literature.

Aldehyde/KetoneNitroalkaneCatalystProduct
R¹-CHOR²-CH₂NO₂PPTSR¹-CH(OH)-CH(NO₂)R² (β-nitroalcohol)

Asymmetric Aldol Condensations (in combination with co-catalysts)

The aldol condensation is a cornerstone of organic synthesis, creating β-hydroxy carbonyl compounds. Achieving high enantioselectivity in these reactions is a key focus of modern catalysis. This compound has been effectively employed as a co-catalyst, most notably with L-proline, to enhance both the yield and the enantioselectivity of asymmetric aldol condensations. researchgate.net In these systems, L-proline acts as the primary organocatalyst, forming an enamine intermediate with the ketone donor, while PPTS likely serves as a proton source to activate the aldehyde acceptor, facilitating the stereocontrolled carbon-carbon bond formation. nih.govnih.govmdpi.com This dual-catalyst system has proven effective for reactions between various dioxanones and aldehydes.

Table 2: Representative Asymmetric Aldol Condensation Note: This table illustrates a general aldol reaction co-catalyzed by L-proline and PPTS as specific performance data was not available in the cited literature.

KetoneAldehydeCatalystsProduct
AcetoneR-CHOL-Proline, PPTS(R)- or (S)-4-hydroxy-4-R-butan-2-one

Claisen Rearrangements

The Claisen rearrangement is a powerful and reliable tandfonline.comtandfonline.com-sigmatropic rearrangement that transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.org This reaction is highly valued for its ability to form carbon-carbon bonds with a high degree of stereocontrol. While the reaction can be induced thermally, the high temperatures required can limit its applicability. organic-chemistry.org this compound serves as a mild acid catalyst that can facilitate the rearrangement under more gentle conditions. chemicalbook.com This catalytic approach has been noted in variations of the reaction, such as the Ireland-Claisen rearrangement, which proceeds through a silyl ketene (B1206846) acetal intermediate formed from an allylic carboxylate. wikipedia.orgchem-station.comorganic-chemistry.org The use of a catalyst like PPTS expands the scope of the Claisen rearrangement to include substrates with thermally sensitive functional groups.

Table 3: Representative Claisen Rearrangement Note: This table illustrates a general PPTS-catalyzed Claisen rearrangement as specific performance data was not available in the cited literature.

SubstrateCatalystProduct
Allyl vinyl etherPPTSγ,δ-Unsaturated carbonyl

Facilitation of Multi-Component Reaction (MCR) Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. PPTS has proven to be an excellent catalyst for several such transformations, enabling the rapid assembly of complex heterocyclic structures.

Synthesis of 2-Amino-4H-pyrans

An efficient and environmentally friendly method for the synthesis of 2-amino-4H-benzo[b]pyrans utilizes PPTS as a catalyst. The procedure involves a one-pot, three-component reaction between various aromatic aldehydes, dimedone, and malononitrile. Research has shown that the optimal conditions for this transformation are using 10 mol% of PPTS in refluxing water. This green methodology provides good to excellent yields of the desired pyran derivatives, which are of significant interest due to their diverse biological and pharmacological properties.

Table 4: PPTS-Catalyzed Synthesis of 2-Amino-4H-benzo[b]pyran Derivatives

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-amino-7,7-dimethyl-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile290
24-Methylbenzaldehyde2-amino-7,7-dimethyl-5-oxo-4-(p-tolyl)-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile292
34-Methoxybenzaldehyde2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile2.595
44-Chlorobenzaldehyde2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile293
54-Nitrobenzaldehyde2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile396
63-Nitrobenzaldehyde2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile394
72-Chlorobenzaldehyde2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile388
8Furan-2-carbaldehyde2-amino-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile2.585

Preparation of Pyrano[2,3-c]pyrazoles

The synthesis of pyrano[2,3-c]pyrazoles is typically achieved through a multi-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate. nih.gov A review of the scientific literature indicates that while this MCR is widely studied, various catalysts such as triphenylphosphine, tin(II) chloride, and polystyrene-supported p-toluenesulfonic acid (PS-PTSA) are commonly employed to facilitate the reaction. tandfonline.comresearchgate.net However, specific examples detailing the use of this compound itself as the catalyst for this particular transformation were not found in the reviewed literature.

Synthesis of Benzimidazoquinazolinone and Triazoloquinazolinone Derivatives

The construction of fused heterocyclic systems like benzimidazoquinazolinones and triazoloquinazolinones often proceeds via one-pot, three-component reactions. For instance, the reaction of an aldehyde, dimedone, and either 2-aminobenzimidazole (B67599) or 3-amino-1,2,4-triazole can yield the respective fused quinazolinone derivatives. Scientific literature frequently reports the use of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) as an effective catalyst for these syntheses. researchgate.net A related, though structurally distinct, synthesis of 3,4,7,8-tetrahydroquinazoline-2,5-diones has been reported using this compound. eurekaselect.com Nevertheless, a thorough review of available research did not identify specific methods employing this compound for the synthesis of the titled benzimidazoquinazolinone and triazoloquinazolinone derivatives. rsc.orgorganic-chemistry.org

Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -pyrazines

The synthesis of complex spiro-heterocyclic scaffolds is a significant area of medicinal chemistry. While direct catalysis by this compound (PPTS) for the synthesis of spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -pyrazines is not explicitly detailed in the reviewed literature, a closely related polymeric catalyst has proven effective.

A sulfonated poly-4-vinyl pyridinium ionic liquid (PVPy-IL-B-SO₃H), which contains an acidic pyridinium/HSO₃⁻ moiety, has been successfully used as a solid, reusable catalyst for the three-component synthesis of these spiro compounds. mdpi.com The reaction involves the condensation of 1-alkylindoline-2,3-diones, malononitrile, and either 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione or methyl 5-hydroxy-1H-pyrazole-3-carboxylate. mdpi.com

The optimization of the reaction for the synthesis of spiro-indoline-3,5′-pyrano[2,3-d]pyrimidines was studied using the model reaction of malononitrile, 1-ethylindoline-2,3-dione, and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com The use of this polymeric pyridinium sulfonate catalyst under ultrasonic irradiation in ethanol at 80 °C provided excellent yields of the desired spiro products. mdpi.com This methodology was extended to a variety of substrates, consistently producing high yields ranging from 89% to 97%. mdpi.com The catalyst demonstrates the utility of the pyridinium sulfonate system in facilitating these complex multi-component reactions, offering advantages such as high efficiency, mild conditions, and easy separation of the solid catalyst. mdpi.com

Catalysis in Functional Group Transformations

PPTS is a recognized catalyst for various functional group transformations, valued for its mild acidity that is compatible with sensitive functional groups. nih.gov

Esterification Reactions and Optimization Strategies

Pyridinium p-toluenesulfonate has been explored as a catalyst in esterification reactions. However, research indicates that PPTS itself is generally a weak catalyst for the condensation of carboxylic acids and alcohols. nih.gov Significant improvements in catalytic activity have been achieved through structural modifications of the pyridinium ring, which represents a key optimization strategy. nih.gov

Studies have shown that introducing a lipid chain and an electron-withdrawing nitro group onto the pyridinium ring dramatically enhances the catalyst's performance. nih.gov For instance, while PPTS showed no catalytic activity in the esterification of 4-phenylbutyric acid with 1-octanol (B28484) at room temperature, a modified catalyst, 2-oleamido-5-nitro-pyridinium p-toluenesulfonate, provided a 99% yield under the same conditions. nih.gov This enhancement is attributed to the creation of a local hydrophobic environment by the lipid chain, which helps to repel the water byproduct of the esterification, and the increased acidity from the nitro group. nih.gov These modified catalysts can promote esterification under mild conditions without the need for water removal.

The table below illustrates the dramatic improvement in yield achieved by modifying the PPTS catalyst structure.

Table 1: Comparison of Catalytic Activity of PPTS and a Modified Derivative in Esterification

Catalyst Substrates Reaction Conditions Yield (%) Reference(s)
PPTS 4-phenylbutyric acid, 1-octanol Isooctane, 25 °C, 72 h 0 nih.gov

Regioselective Azidoalkoxylation of Enol Ethers

PPTS plays a crucial role in controlling the regioselectivity of the azidoalkoxylation of enol ethers. This reaction involves the addition of an azide (B81097) group and an alkoxy group across the carbon-carbon double bond of an enol ether, which are versatile intermediates in organic synthesis.

Specifically, PPTS is used as a catalyst in conjunction with ceric ammonium (B1175870) nitrate (B79036) (CAN) to achieve this transformation. This methodology has been applied as a key step in the total synthesis of complex molecules. For example, the CAN-mediated regioselective azidoalkoxylation of an enol ether was employed to construct the 3-azidopiperidine skeleton during the total synthesis of (±)-quinagolide. The regioselectivity of this addition can be influenced by the choice of catalyst, solvent, and temperature.

Demethylation of Aryl Methyl Ethers

The cleavage of the highly stable aryl methyl ether bond is a common challenge in organic synthesis, often requiring harsh reagents. researchgate.netrsc.org Pyridinium p-toluenesulfonate has been successfully employed as an effective reagent for the deprotection of aryl methyl ethers under microwave irradiation and solvent-free conditions. researchgate.net

This method offers a milder alternative to traditional, more drastic dealkylation reagents. researchgate.net The use of PPTS, a weak acid, allows for the efficient demethylation of a variety of substituted aryl methyl ethers, affording the corresponding phenols in high yields. researchgate.net

The table below presents the results from the demethylation of various aryl methyl ethers using PPTS under microwave irradiation.

Table 2: Demethylation of Aryl Methyl Ethers using PPTS under Microwave Irradiation

Substrate (Aryl Methyl Ether) Product (Phenol) Time (min) Yield (%) Reference(s)
4-Methoxyacetophenone 4-Hydroxyacetophenone 5 92 researchgate.net
Anisole Phenol 8 90 researchgate.net
1-Methoxynaphthalene 1-Naphthol 6 94 researchgate.net
2-Methoxynaphthalene 2-Naphthol 6 95 researchgate.net

Biginelli Condensation Reactions

The Biginelli reaction is a well-known multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org This reaction typically requires an acid catalyst. wikipedia.org A review of the literature indicates that p-toluenesulfonic acid (p-TSA) is frequently reported as an efficient catalyst for this transformation under various conditions, including conventional heating and microwave irradiation. researchgate.netmdpi.com While Pyridinium p-toluenesulfonate is the salt of pyridine (B92270) and p-TSA, the available research explicitly credits p-TSA as the catalytic species for the Biginelli reaction.

Friedlander Condensation Reactions

The Friedlander synthesis is a fundamental reaction for constructing quinoline (B57606) rings by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. organic-chemistry.org This reaction can be catalyzed by either acids or bases. The literature describes the use of p-toluenesulfonic acid as an effective catalyst for promoting the Friedlander annulation, particularly under solvent-free conditions with microwave irradiation. organic-chemistry.org Similar to the Biginelli reaction, the catalytic activity is attributed directly to p-toluenesulfonic acid rather than its pyridinium salt, PPTS.

Nucleophilic Substitution Reactions

Pyridinium p-toluenesulfonate (PPTS) serves as a mild and efficient acid catalyst in a variety of nucleophilic substitution reactions, which are fundamental transformations in organic synthesis. smolecule.com Its utility is particularly pronounced in reactions involving substrates sensitive to stronger acidic conditions, where it can promote reactions without causing degradation or undesired side reactions. The catalytic action of PPTS typically involves the protonation of a substrate, which enhances its electrophilicity and facilitates the subsequent attack by a nucleophile. smolecule.com

One of the most prominent applications of PPTS in nucleophilic substitution is in the protection of alcohols and phenols as tetrahydropyranyl (THP) ethers. researchgate.net This reaction is crucial in multi-step organic synthesis to mask the reactivity of hydroxyl groups. PPTS effectively catalyzes the addition of a hydroxyl group to 2,3-dihydropyran. The mildness of PPTS is advantageous in preventing the rearrangement or decomposition of sensitive molecular frameworks. For instance, it has been successfully employed in the regioselective tetrahydropyranylation of substituted 1H-indazoles, demonstrating its utility in complex heterocyclic systems. researchgate.net

Beyond the formation of THP ethers, PPTS is also instrumental in the cleavage of certain protecting groups, another critical nucleophilic substitution process. It can selectively cleave tert-butyldimethylsilyl (TBDMS) ethers in the presence of more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS) ethers, showcasing its role in regioselective deprotection strategies. This selectivity is vital in the synthesis of complex molecules with multiple protected functional groups.

Furthermore, PPTS has been utilized in esterification reactions, which are classic examples of nucleophilic acyl substitution. nih.gov While PPTS itself can be a modest catalyst for direct esterification, modifications to its structure, such as the introduction of a lipid chain and a nitro group, have been shown to significantly enhance its catalytic activity and selectivity, even in the presence of water. nih.gov

The mechanism of PPTS-catalyzed nucleophilic substitution reactions generally proceeds via an S_N_2 or S_N_1 pathway, depending on the substrate, nucleophile, and reaction conditions. sinica.edu.twslideshare.net In the case of alcohol protection with dihydropyran, the reaction likely follows an S_N_2-like mechanism where the protonated dihydropyran is attacked by the alcohol. The bulky p-toluenesulfonate anion is a non-coordinating counterion that does not interfere with the nucleophilic attack. smolecule.com

The table below summarizes representative examples of nucleophilic substitution reactions catalyzed by Pyridinium p-toluenesulfonate.

Reactant(s)Reagent(s)ProductYield (%)Reference
Substituted 1H-indazole, 2,3-DihydropyranPPTSTetrahydropyranyl-protected indazole- researchgate.net
Alcohol, 2,3-DihydropyranPPTSTetrahydropyranyl ether-
Carboxylic acid, AlcoholModified PPTSEsterup to 99% nih.gov
tert-Butyldimethylsilyl etherPPTSAlcohol-

Table 1: Examples of Nucleophilic Substitution Reactions Catalyzed by Pyridinium p-toluenesulfonate.

Mechanistic Insights into Pyridinium Toluene 4 Sulphonate Catalysis

Elucidation of Reaction Pathways and Catalytic Cycles

The catalytic activity of PPTS is fundamentally based on its role as a proton donor. The general mechanism involves the protonation of a substrate by the pyridinium (B92312) cation, which increases the substrate's electrophilicity and primes it for subsequent reaction. The catalytic cycle is completed by the deprotonation of an intermediate, which regenerates the active catalyst and releases the product. The p-toluenesulfonate anion, being a weak base, often facilitates this final deprotonation step.

A quintessential example of PPTS catalysis is the protection of alcohols as tetrahydropyranyl (THP) ethers using 3,4-dihydro-2H-pyran (DHP). commonorganicchemistry.com The catalytic cycle for this transformation is broadly understood to proceed via the following steps:

Protonation of DHP: The pyridinium ion transfers a proton to the electron-rich double bond of DHP, generating a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack: The alcohol substrate then acts as a nucleophile, attacking the carbocationic center of the activated DHP. This results in the formation of a protonated THP ether.

Catalyst Regeneration: The p-toluenesulfonate anion, or another base present in the medium, abstracts a proton from the oxonium ion, yielding the neutral THP ether product and regenerating the pyridinium catalyst for the next cycle.

This fundamental pathway of protonation, nucleophilic addition, and deprotonation is a common mechanistic theme in many PPTS-catalyzed reactions, including the formation and cleavage of acetals and ketals. chemicalbook.com

Investigation of Proton Transfer Dynamics

The efficacy of PPTS as a catalyst is intricately tied to the dynamics of proton transfer. The pyridinium ion possesses a pKa of approximately 5.2, rendering it a significantly milder acid than p-toluenesulfonic acid (pKa ≈ -2.8). smolecule.com This moderate acidity is a key attribute, enabling the protonation of a variety of functional groups without inducing degradation of acid-sensitive substrates. chemicalbook.comnih.gov

Influence of Substrate and Solvent Polarity on Reaction Rates and Selectivity

The polarity of both the substrate and the solvent can profoundly impact the rates and selectivity of reactions catalyzed by PPTS. catalysis.blogcatalysis.blog The choice of solvent is a critical parameter that can dictate the reaction's course. catalysis.blog For instance, in the tetrahydropyranylation of alcohols, non-polar solvents such as dichloromethane (B109758) or chloroform (B151607) are frequently employed. chemicalbook.comnih.gov While these solvents are excellent for dissolving many organic substrates, they are less effective at solvating the ionic catalyst, which might lead to the formation of aggregates and a potential decrease in catalytic activity. catalysis.blog

Substrate polarity also plays a pivotal role in determining reaction outcomes. When multiple reactive sites are present, such as in the selective protection of a diol, the more sterically accessible or more nucleophilic hydroxyl group will generally react at a faster rate. The electronic nature of the substrate is also a key factor; electron-donating groups in proximity to the reacting functional group can enhance its nucleophilicity, thereby accelerating the reaction.

In some instances, a combination of polar and non-polar solvents can provide an optimal balance between catalyst solubility and substrate reactivity, leading to improved yields and selectivities. Thus, careful optimization of the solvent system is a crucial aspect of developing efficient PPTS-catalyzed processes. rsc.org

Kinetic Studies and Rate-Determining Steps

However, under certain conditions, other steps in the catalytic cycle, such as the nucleophilic attack or the final deprotonation, can become rate-limiting. wikipedia.org For example, a sterically hindered or electronically poor nucleophile may lead to a slow nucleophilic addition step. Similarly, if the p-toluenesulfonate anion is a particularly weak base in the given reaction medium, the final deprotonation step to regenerate the catalyst could become the RDS. wikipedia.org

Table 1: Representative Kinetic Data for PPTS-Catalyzed Reactions

Reactant A Reactant B Catalyst Solvent Observed Rate Law Plausible Rate-Determining Step
Aldehyde Diol PPTS Toluene (B28343) Rate = k[Aldehyde][PPTS] Protonation of Aldehyde
Alcohol Dihydropyran PPTS Dichloromethane Rate = k[Alcohol][DHP][PPTS] Protonation of Dihydropyran

This table is a generalized representation based on common kinetic observations and may not correspond to a single, specific study.

Stereochemical Control and Diastereoselectivity in Catalytic Processes

PPTS is a valuable catalyst for reactions where stereochemical control is paramount. Although PPTS itself is achiral, its mild nature is highly advantageous in diastereoselective reactions involving chiral substrates, as it minimizes the risk of epimerization or other undesired side reactions that can be promoted by stronger acids. chemicalbook.com

In the realm of protecting group chemistry, PPTS can facilitate the selective protection of one hydroxyl group in a polyol, leading to the formation of a specific diastereomer. This selectivity is often governed by the steric environment of the different hydroxyl groups, with the bulkier catalyst system favoring reaction at the less sterically hindered site.

Furthermore, in reactions that generate new stereocenters, such as the addition of nucleophiles to chiral aldehydes or ketones, the use of PPTS can afford high levels of diastereoselectivity. The stereochemical outcome is determined by the transition state geometry, which is influenced by the interactions between the substrate, the nucleophile, and the catalyst. The mild conditions afforded by PPTS help to preserve the integrity of existing stereocenters and can favor the formation of the thermodynamically more stable diastereomeric product. chemicalbook.com

Table 2: Examples of Diastereoselective Reactions Catalyzed by PPTS

Substrate Reagent Product Diastereomeric Ratio
Chiral Diol 2-Methoxypropene >95:5
Chiral Aldehyde Allylsilane >90:10

This table provides illustrative examples and the diastereomeric ratios are representative of what can be achieved, not specific experimental results.

Computational and Theoretical Investigations of Pyridinium Toluene 4 Sulphonate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometry of PPTS. These studies typically model the compound as an ion pair, consisting of the pyridinium (B92312) cation and the toluene-4-sulphonate (tosylate) anion.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a mainstay for the computational investigation of molecular structures. For Pyridinium toluene-4-sulphonate, DFT calculations are used to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Methods like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly employed to model the pyridinium cation and the tosylate anion. nih.govnih.gov

Table 1: Representative Theoretical Bond Lengths in the Toluene-4-sulphonate Anion from DFT Calculations Note: These are typical values and may vary slightly based on the specific computational method and basis set used.

Bond Typical Calculated Bond Length (Å)
S–O 1.45 - 1.47
S–C 1.77 - 1.79
C–C (ring) 1.39 - 1.41
C–C (methyl) 1.50 - 1.52

HOMO-LUMO Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. For PPTS, the HOMO is primarily localized on the electron-rich tosylate anion, specifically on the oxygen atoms of the sulfonate group. In contrast, the LUMO is centered on the electron-deficient pyridinium cation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the ground state. nih.gov For PPTS, this charge separation into distinct HOMO and LUMO localizations on the anion and cation, respectively, is characteristic of an ionic compound and is fundamental to its role as a proton source in catalysis.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These descriptors, derived from DFT calculations, provide a quantitative basis for predicting the reactivity of PPTS in various chemical environments. nih.gov

Table 2: Conceptual Reactivity Descriptors from FMO Analysis

Descriptor Formula Interpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) ≈ -EHOMO Ease of donating an electron.
Electron Affinity (A) ≈ -ELUMO Ease of accepting an electron.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2 Overall electron-attracting power.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing varying potential values.

For this compound, an MEP analysis clearly visualizes the distinct electrostatic characters of the two ionic components:

Red Regions (Negative Potential): These areas correspond to sites that are rich in electrons and are prone to electrophilic attack. In the tosylate anion, the most intense red regions are located around the oxygen atoms of the sulfonate group, confirming their role as the primary nucleophilic and hydrogen-bond accepting sites.

Blue Regions (Positive Potential): These regions are electron-deficient and susceptible to nucleophilic attack. The most positive potential in the PPTS ion pair is concentrated around the acidic proton attached to the nitrogen atom of the pyridinium ring (the N-H group). This highlights its function as the primary Brønsted acid site.

The MEP map therefore provides an intuitive confirmation of the compound's acidic and basic centers, which is fundamental to its catalytic mechanism.

Prediction of Catalytic Activity and Selectivity via Computational Models

Computational models can be used to rationalize and predict the catalytic efficacy of PPTS. As a mild acid catalyst, its primary role is to donate a proton to a substrate, thereby activating it for a subsequent reaction, such as acetal (B89532) formation or deprotection. chemicalbook.comwikipedia.org

Theoretical models can predict the catalyst's acidity (pKa) and the energy barriers of reaction pathways. For instance, studies on modified PPTS catalysts show that introducing electron-withdrawing groups (like a nitro group) into the pyridinium ring enhances catalytic activity. Computational models can explain this by calculating the effect of the substituent on the electronic structure. An electron-withdrawing group would increase the positive charge on the pyridinium ring, stabilize the resulting pyridine (B92270) conjugate base, and thus lower the energy required to release the acidic proton, making the catalyst stronger and more active.

Furthermore, computational modeling of the transition states for competing reaction pathways can help predict selectivity. By comparing the activation energies for the desired reaction versus potential side reactions (like elimination), researchers can understand how the catalyst's structure influences the product distribution.

Theoretical Examination of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, the structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding being the most significant. Theoretical calculations are essential for characterizing these non-covalent interactions.

The primary and strongest interaction is the classical N+–H···O− hydrogen bond between the acidic proton of the pyridinium cation and one of the oxygen atoms of the sulfonate group on the tosylate anion. nih.gov This is the key interaction that forms the ion pair.

Simulation of Spectroscopic Data for Corroboration with Experimental Findings

A powerful application of computational chemistry is the simulation of various types of spectra, which can then be compared with experimental data to validate the computed molecular structure and electronic properties.

Harmonic vibrational analysis based on DFT calculations can generate theoretical infrared (IR) and Raman spectra. nih.gov For the tosylate anion, these calculations have been used to accurately assign the vibrational modes, particularly the symmetric and antisymmetric stretching and bending modes of the SO₃ group. nih.govresearchgate.net A consistent interpretation of these modes in the experimental spectra can be achieved through comparison with the predicted frequencies from the B3LYP level of theory. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The calculated shifts for the hydrogen and carbon atoms in the pyridinium and tosylate ions can be compared to experimental NMR data. A strong correlation between the simulated and measured spectra provides high confidence in the accuracy of the computationally determined molecular geometry and electronic environment.

Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for the Tosylate Anion Note: Values are representative and sourced from studies on metal p-toluenesulfonates and related computational work. nih.govresearchgate.net

Vibrational Mode Typical Experimental Range (cm⁻¹) Typical Calculated Range (B3LYP) (cm⁻¹)
SO₃ Antisymmetric Stretch 1200 - 1250 1210 - 1260
SO₃ Symmetric Stretch 1030 - 1040 1035 - 1045
Ring C-C Stretch 1400 - 1600 1410 - 1610
SO₃ Bending 560 - 680 565 - 685

Green Chemistry Principles and Sustainable Applications of Pyridinium Toluene 4 Sulphonate

Catalyst Utilization in Aqueous Reaction Media

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over volatile organic solvents. While PPTS is highly soluble in many organic solvents, its utility in aqueous media is also being explored. smolecule.comnih.gov It is partially soluble in water, which can be advantageous in certain biphasic or emulsion-type reactions. chemicalbook.com

Research has demonstrated the application of PPTS in aqueous or partially aqueous systems for various transformations. For instance, its role as a mild acid catalyst is crucial in reactions involving substrates sensitive to strong acids, where water can act as both a solvent and a reactant. shunxiangchem.com The ability to perform reactions in water reduces the environmental footprint associated with solvent use and disposal.

However, the catalytic activity of unmodified PPTS in purely aqueous media can sometimes be limited. To address this, researchers have developed lipid-modified analogues of PPTS. These modified catalysts, featuring enhanced hydrophobic characteristics, have shown significantly improved performance in esterification reactions conducted under mild conditions without the need for water removal. This approach cleverly combines the benefits of an aqueous environment with enhanced catalytic efficiency.

Implementation of Solvent-Free Reaction Conditions

Eliminating the use of solvents altogether represents a significant step forward in green synthesis. Solvent-free, or neat, reaction conditions minimize waste, reduce separation and purification steps, and can lead to improved reaction rates and yields. PPTS has proven to be an effective catalyst under such conditions for a variety of organic transformations.

A notable application is the deprotection of aryl methyl ethers, which can be achieved in high yields using PPTS under solvent-free conditions, often coupled with microwave irradiation. chemicalbook.com This methodology provides a clean and efficient alternative to traditional methods that rely on harsh reagents and organic solvents.

Furthermore, PPTS has been successfully employed as a catalyst for the regioselective tetrahydropyranylation of indazole derivatives under solvent-free conditions. researchgate.net This process is highly efficient, particularly when assisted by microwave irradiation, and avoids the use of volatile and often hazardous organic solvents. researchgate.net The ability of PPTS to effectively catalyze reactions in the absence of a solvent highlights its versatility and alignment with the principles of waste prevention.

Microwave Irradiation as an Energy-Efficient Activation Method

Microwave-assisted synthesis has gained prominence as an energy-efficient alternative to conventional heating methods. By directly coupling with the reacting molecules, microwave irradiation can lead to rapid heating, significantly reduced reaction times, and often, improved product yields and purities.

The combination of PPTS with microwave activation has proven to be a powerful tool for sustainable chemistry. As mentioned, the deprotection of aryl methyl ethers and the tetrahydropyranylation of indazoles are efficiently catalyzed by PPTS under microwave irradiation without the need for a solvent. chemicalbook.comresearchgate.net These methods not only reduce energy consumption due to shorter reaction times but also align with the principle of designing for energy efficiency. researchgate.netresearchgate.net

The synergy between PPTS and microwave energy allows for the rapid and efficient synthesis of various organic compounds, demonstrating a practical approach to reducing the environmental impact of chemical production. researchgate.neteurekaselect.com

Strategies for Catalyst Recovery and Reusability

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones, and the ability to recover and reuse these catalysts further enhances their sustainability. acs.org Efforts in this area for PPTS have focused on the development of heterogeneous systems.

To facilitate catalyst recovery and reuse, researchers have focused on immobilizing PPTS or its analogues onto solid supports. This transforms the typically homogeneous catalyst into a heterogeneous one, which can be easily separated from the reaction mixture by simple filtration.

One approach involves the synthesis of solid acid catalysts bearing sulfonic acid groups, which can mimic the catalytic action of PPTS. For example, a sulfonated carbonaceous solid catalyst derived from renewable resources like polyethylene (B3416737) glycol has been developed. researchgate.net While not a direct immobilization of PPTS, this strategy creates a heterogeneous catalyst with similar functional groups.

Another strategy involves modifying PPTS with moieties that allow for its anchoring to a solid support, such as silica (B1680970) or a polymer resin. Research into lipid-modified PPTS analogues also opens avenues for creating catalysts that may be more easily separated from non-polar product mixtures. nih.gov The design of such immobilized catalysts is an active area of research aimed at improving the lifecycle and sustainability of PPTS-based catalytic systems.

The true measure of a reusable catalyst is its ability to maintain high catalytic activity over multiple reaction cycles. For heterogeneous catalysts designed to mimic or replace PPTS, reusability is a critical performance metric.

In studies involving solid acid catalysts with functionalities similar to PPTS, the catalyst could be recovered in excellent yield (90–95%) and reused for at least five cycles without a significant loss of activity. researchgate.net For example, in the synthesis of a pyran derivative, the product yield remained high, dropping only slightly from 95% in the first run to 92% in the fifth run. researchgate.net This demonstrates the potential for developing robust, recyclable catalysts for transformations typically catalyzed by PPTS.

Comparison with Conventional Acid Catalysts in Terms of Environmental Impact and Efficiency

PPTS offers several advantages over traditional strong acid catalysts such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), both in terms of efficiency and environmental impact. shunxiangchem.com

One of the primary benefits of PPTS is its mild acidity. shunxiangchem.com Strong acids can often cause degradation of sensitive substrates or lead to unwanted side reactions. smolecule.com The moderate acidity of PPTS allows for greater selectivity in many reactions, such as the selective deprotection of certain protecting groups without affecting others. chemicalbook.com For instance, it can cleave tert-butyldimethylsilyl (TBDMS) ethers while leaving more robust tert-butyldiphenlysilyl (TBDPS) ethers intact. chemicalbook.com

From an environmental and safety perspective, PPTS is a solid, which makes it easier and safer to handle, store, and transport compared to highly corrosive mineral acids. shunxiangchem.com Traditional strong acids often require neutralization steps during workup, generating significant amounts of salt waste. The use of PPTS can simplify these procedures and minimize waste generation.

The table below provides a comparative overview of PPTS and conventional acid catalysts in the context of the tetrahydropyranylation of an alcohol, a common reaction where such catalysts are employed.

ParameterPyridinium (B92312) toluene-4-sulphonate (PPTS)Conventional Acid Catalysts (e.g., H₂SO₄, HCl, TsOH)
Acidity & Selectivity Mild and selective; less prone to substrate degradation. shunxiangchem.comStrong and often non-selective; can cause side reactions and decomposition of sensitive functional groups. smolecule.com
Reaction Conditions Often mild (room temperature to moderate heating). nih.gov Can be used in solvent-free and microwave-assisted conditions. researchgate.netCan require cryogenic temperatures or harsh reflux conditions.
Handling & Safety Stable, non-volatile solid; less corrosive and easier to handle. shunxiangchem.comHighly corrosive liquids or volatile gases; require specialized handling procedures.
Workup & Waste Simpler workup procedures; minimizes salt waste from neutralization.Often requires aqueous workup with a base, generating significant inorganic salt byproducts.
Efficiency Example (Tetrahydropyranylation) Efficiently catalyzes the reaction, often with high yields and clean product formation. researchgate.netEffective, but can lead to the formation of byproducts due to strong acidity.

Specialized Research Applications of Pyridinium Toluene 4 Sulphonate

Applications in Polymer Science

Catalysis of Ring-Opening Polymerizations of Cyclic Esters

The ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone is a primary method for producing biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). This process typically requires a catalyst to initiate the polymerization. While various metal-based complexes and other organocatalysts are extensively studied and used for this purpose, a review of the scientific literature indicates that Pyridinium (B92312) toluene-4-sulphonate is not a commonly documented or standard catalyst for the ring-opening polymerization of these specific cyclic esters. Research in this area tends to focus on catalysts such as those based on tin, zinc, aluminum, and other pyridinium salts like pyridinium saccharinate. nih.gov

Use in Polyester (B1180765) Synthesis

The synthesis of polyesters is fundamentally achieved through esterification reactions, typically involving the condensation of carboxylic acids and alcohols. Pyridinium toluene-4-sulphonate serves as a mild acid catalyst for such transformations. However, research indicates that PPTS on its own is often a weak catalyst for esterification condensation reactions. nih.gov

Significant improvements in catalytic activity have been achieved by modifying the structure of PPTS. In one study, lipid-modified analogues of PPTS were synthesized and evaluated. It was found that introducing a long C18 lipid chain and a nitro group onto the pyridinium ring dramatically enhanced the catalytic activity. The modified catalyst, 2-oleamido-5-nitro-pyridinium p-toluenesulfonate, was able to promote various esterification reactions with yields up to 99%, even under mild conditions without the removal of water. nih.govnih.gov This research highlights that while the basic PPTS structure is functional, its derivatives can be engineered into highly efficient catalysts for creating the ester linkages that form polyesters. nih.gov The use of such organic catalysts is particularly advantageous in processes like pharmaceutical manufacturing, as it helps to avoid potential contamination of the final product with metal catalysts.

Beyond simple esterification, PPTS has also been effectively used as a catalyst in the transesterification of oils to produce biodiesel, a process that involves the conversion of triglycerides (esters) into different esters (fatty acid methyl esters). journalijdr.com

Corrosion Inhibition Studies

The application of PPTS as a corrosion inhibitor for metals, particularly mild steel in acidic environments, has been a subject of detailed investigation. These studies explore its ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.

Evaluation of Adsorption and Corrosion Inhibition Capabilities

Research has quantitatively assessed the corrosion inhibition properties of this compound for mild steel in a 1 M hydrochloric acid (HCl) medium. Techniques such as weight loss measurement, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) were employed to evaluate its effectiveness.

The findings demonstrate that PPTS is a highly effective corrosion inhibitor. A study by Assad et al. revealed that the inhibition efficiency (IE%) increased with higher concentrations of PPTS, reaching a maximum of 93.28% at a concentration of 2000 parts per million (ppm) at 298 K, as determined by the weight loss method. This indicates that a greater concentration of the inhibitor leads to more significant protection of the mild steel surface. The adsorption of PPTS molecules onto the steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal.

Table 1: Inhibition Efficiency of PPTS at Different Concentrations This interactive table summarizes the inhibition efficiency of this compound at various concentrations as determined by different electrochemical methods.

Concentration (ppm) Method Inhibition Efficiency (%)
500 Weight Loss 85.14
1000 Weight Loss 88.57
1500 Weight Loss 91.21
2000 Weight Loss 93.28
500 PDP 86.32
1000 PDP 89.15
1500 PDP 91.87
2000 PDP 94.02
500 EIS 87.11
1000 EIS 89.98
1500 EIS 92.45
2000 EIS 94.63

Experimental and Theoretical Approaches to Inhibition Mechanisms

The mechanism by which PPTS inhibits corrosion involves the adsorption of its molecules onto the mild steel surface, a process that has been investigated through both experimental and theoretical methods.

Experimental Approach: Potentiodynamic polarization studies have shown that PPTS acts as a mixed-type inhibitor. This means it suppresses both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen) in the corrosion process. The adsorption mechanism is understood to be predominantly physical adsorption (physisorption), based on the analysis of thermodynamic characteristics. Surface characterization techniques, including Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), have visually confirmed the formation of a protective layer of the inhibitor on the steel surface.

Theoretical Approach: Quantum chemical calculations and Monte Carlo simulations have been used to provide deeper insight into the inhibitor-metal interaction. These theoretical results correlate well with the experimental findings, supporting the proposed mechanism. The calculations indicate that the PPTS molecules adsorb onto the steel surface, creating a barrier that isolates the metal from the corrosive acidic medium. The interaction involves the electrostatic attraction between the charged inhibitor molecules and the metal surface.

Biological and Pharmaceutical Synthesis Contexts

This compound is a valuable reagent in the synthesis of complex organic molecules, including those with pharmaceutical and biological relevance, largely due to its nature as a mild and selective acid catalyst. chemicalbook.com

Its applications in this context include:

Synthesis of Enzyme Subdomains: PPTS has been used in the synthesis of a subdomain of the cytochrome P450 BM3 enzyme. This is significant for the development of screening systems for new drug candidates. chemicalbook.com

Natural Product Synthesis: The compound serves as a mild and efficient catalyst for the formation and cleavage of acetals. This specific application was adapted for the total synthesis of tetrahydrolipstatin (also known as Orlistat), a drug used to treat obesity. chemicalbook.com

Protecting Group Chemistry: In complex syntheses, it is often necessary to protect certain functional groups from reacting while other parts of the molecule are modified. PPTS is widely used as a catalyst for protecting alcohol groups as tetrahydropyranyl (THP) ethers and for the subsequent removal (deprotection) of these groups under mild conditions, which is crucial when the substrate is sensitive to stronger acids. chemicalbook.comnih.gov

Drug Formulation: Beyond synthesis, PPTS can be used in the formulation of drugs, where it may act as a stabilizing agent to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com

The versatility of PPTS as a catalyst in various reaction types, such as aldol (B89426) condensations and the cleavage of silyl (B83357) ethers, makes it an important tool for medicinal chemists and researchers in pharmaceutical development. chemicalbook.com

Synthesis of Subdomains of Cytochrome P450 BM3 Enzyme for Drug Screening

Pyridinium p-toluenesulfonate is utilized in the synthesis of subdomains of the cytochrome P450 BM3 enzyme. wikipedia.orgresearchgate.net This enzyme is of significant interest in pharmaceutical research and drug development due to its role in metabolizing a wide array of compounds. The ability to synthesize specific subdomains of this enzyme allows for the creation of targeted screening systems for potential drug candidates, facilitating the study of drug metabolism and interaction pathways. researchgate.netacs.org The mild acidic nature of PPTS is particularly advantageous in these syntheses, as it can catalyze reactions without causing the degradation of sensitive functional groups within the complex enzyme structure. acs.orgnih.gov

Analytical Method Development

Derivatization Reagent for Enhancing Detection Sensitivity in LC-MS/MS (e.g., Vitamin D Metabolites)

The analysis of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) often faces challenges such as poor ionization efficiency and low concentrations in biological samples. nih.govprepchem.com To overcome these issues, chemical derivatization is employed to enhance detection sensitivity. prepchem.commdpi.com

A derivative of pyridinium p-toluenesulfonate, specifically 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), has been developed as a derivatization reagent for this purpose. nih.govprepchem.com This reagent reacts with vitamin D3 metabolites, increasing their ionization efficiency and enabling better chromatographic separation of isomers and epimers. nih.gov A study demonstrated that using FMP-TS for derivatization resulted in a method with excellent linearity, accuracy, and precision for the quantitative determination of five vitamin D3 metabolites in human serum. nih.gov The derivatized samples also showed acceptable stability under specific storage conditions. nih.govprepchem.com This highlights the role of pyridinium p-toluenesulfonate-based reagents in developing robust and sensitive analytical methods for crucial biological molecules.

Table 1: Performance of FMP-TS Derivatization Method for Vitamin D3 Metabolites nih.gov

ParameterResult
Linearity (r²) 0.9977 - 0.9992
Relative Recovery 95% - 111%
Coefficient of Variation 0.9% - 11.3%
Sample Stability (Extracted, Derivatized) Stable for 24h at -20°C
Derivative Stability (Specific Metabolites) Stable for 1 week at -80°C

Role in Supramolecular Chemistry (e.g., calixresearchgate.netresorcinarenes synthesis)

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. slideshare.net The synthesis of large, container-like molecules such as calixarenes and resorcinarenes is a key aspect of this field. These macrocycles can act as hosts for smaller guest molecules, leading to applications in catalysis, sensing, and drug delivery. mdpi.commdpi.com

The synthesis of resorcinarenes typically involves the acid-catalyzed condensation reaction between resorcinol (B1680541) and an aldehyde. mdpi.comslideshare.net While strong acids like hydrochloric acid are commonly used, milder acid catalysts are sometimes required. researchgate.netresearchgate.net Pyridinium p-toluenesulfonate is a well-established mild acid catalyst for various organic reactions, including the formation of acetals and ketals. wikipedia.orgchemicalbook.com

However, the specific use of pyridinium p-toluenesulfonate as the primary catalyst for the synthesis of very large macrocycles like calix researchgate.netresorcinarenes is not extensively documented in the reviewed scientific literature. The synthesis of such large structures often requires specific reaction conditions. General acid catalysis is a fundamental principle in their formation, and PPTS, as a source of mild acidity, aligns with this principle. wikipedia.orgfrontiersin.org Furthermore, pyridinium moieties themselves are incorporated into calixarene (B151959) structures to create functional hosts with specific recognition and chromogenic properties, demonstrating the importance of the pyridinium component in designing complex supramolecular assemblies. acs.orgresearchgate.net The hexameric resorcinarene (B1253557) capsule, a large supramolecular structure, has itself been shown to act as a Brønsted acid catalyst, highlighting the catalytic roles these complex architectures can play. frontiersin.org

Emerging Research Directions and Future Challenges

Development of Novel Pyridinium (B92312) toluene-4-sulphonate-Based Catalytic Systems

While PPTS is a valuable catalyst, its inherent activity can be limited in certain applications. nih.gov A significant area of research is therefore focused on the rational design and synthesis of novel PPTS-based catalytic systems with enhanced performance. One promising strategy involves the modification of the pyridinium ring or the toluene-sufonate counter-ion to fine-tune the catalyst's acidity, solubility, and steric properties.

For instance, introducing electron-withdrawing or -donating groups onto the pyridine (B92270) ring can modulate the acidity of the pyridinium ion, thereby influencing its catalytic activity. A study demonstrated that incorporating a lipid chain and a nitro group into the PPTS structure significantly boosted its catalytic efficiency in esterification reactions. nih.govnih.gov The lipid component is thought to create a hydrophobic microenvironment around the catalytic site, which can enhance reaction rates by repelling water, a common byproduct in condensation reactions. nih.gov

Furthermore, the development of heterogeneous PPTS-based catalysts is a key goal for improving sustainability. Immobilizing PPTS or its derivatives onto solid supports, such as polymers or silica (B1680970), facilitates catalyst recovery and reuse, reducing waste and operational costs. These supported catalysts also offer the potential for use in continuous flow reactors, a more efficient alternative to traditional batch processing.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of catalytic processes with continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical production. This approach offers numerous advantages over traditional batch methods, including improved safety, enhanced reaction control, higher yields, and the potential for rapid process optimization.

The homogeneous nature of PPTS and its solubility in many organic solvents make it an ideal candidate for use in flow reactors. chemicalbook.com In a flow setup, reactants are continuously pumped through a heated tube or microreactor containing the dissolved catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher throughput.

The development of automated synthesis platforms, which combine robotics with sophisticated software, can further accelerate the discovery and optimization of PPTS-catalyzed reactions. These systems can perform numerous experiments in parallel, systematically varying reaction conditions and catalyst structures to identify the optimal parameters for a given transformation. This high-throughput screening approach significantly reduces the time and resources required for process development.

Exploration of New Reaction Substrates and Transformation Pathways

While PPTS is well-established as a catalyst for reactions such as acetal (B89532) formation/deprotection and silyl (B83357) ether cleavage, researchers are actively exploring its application to a wider range of substrates and transformation pathways. made-in-china.comwikipedia.orgchemicalbook.com The mild acidity of PPTS makes it particularly suitable for reactions involving sensitive functional groups that would be degraded by stronger acids. chemicalbook.comnih.gov

One area of interest is the development of PPTS-catalyzed C-C and C-N bond-forming reactions, which are fundamental transformations in organic synthesis. For example, PPTS has been shown to act as an effective co-catalyst in asymmetric aldol (B89426) condensations, improving both the yield and enantioselectivity of the reaction. chemicalbook.comchemicalbook.com There is also potential for using PPTS to catalyze novel cyclization and rearrangement reactions, opening up new avenues for the synthesis of complex molecules.

The table below summarizes some of the established and emerging applications of PPTS in organic synthesis.

Reaction TypeSubstrate ClassCatalyst Role
Acetal/Ketal Formation & CleavageAldehydes, Ketones, DiolsMild Acid Catalyst
Silyl Ether DeprotectionSilyl EthersMild Acid Catalyst
TetrahydropyranylationAlcohols, PhenolsMild Acid Catalyst
EsterificationCarboxylic Acids, AlcoholsCatalyst
TransesterificationEsters, AlcoholsCatalyst
Aldol CondensationAldehydes, KetonesCo-catalyst
Claisen RearrangementAllyl Vinyl EthersCatalyst

This expansion of the synthetic utility of PPTS will be driven by a deeper understanding of its catalytic mechanism and the factors that govern its reactivity and selectivity.

Advanced In-Situ Spectroscopic Characterization of Catalytic Intermediates

A fundamental understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts. Advanced in-situ spectroscopic techniques are powerful tools for probing the intricate details of catalytic cycles, allowing researchers to observe the formation and transformation of reactive intermediates in real-time.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can provide valuable insights into the structure and dynamics of PPTS-catalyzed reactions. By monitoring the reaction mixture under actual operating conditions, it is possible to identify key intermediates, determine their concentrations, and elucidate the kinetic profiles of individual reaction steps.

For example, in-situ NMR could be used to track the protonation of a substrate by the pyridinium ion and the subsequent steps leading to product formation. This information can help to validate proposed reaction mechanisms and identify rate-limiting steps, providing a basis for the targeted optimization of the catalyst and reaction conditions.

Computational Design of Next-Generation Pyridinium-Based Catalysts with Tuned Selectivity and Activity

The convergence of computational chemistry and catalysis has opened up new possibilities for the in silico design of novel catalysts with tailored properties. acs.orgyoutube.com Density functional theory (DFT) and other computational methods can be used to model the structures of catalysts and substrates, calculate reaction energies, and predict the outcomes of catalytic reactions. capes.gov.bracs.org

This computational approach allows for the rapid screening of a large number of potential catalyst candidates, significantly reducing the experimental effort required to identify promising leads. For example, DFT calculations could be used to predict how different substituents on the pyridinium ring would affect the acidity of the catalyst and its interaction with a particular substrate. capes.gov.br This would enable the rational design of catalysts with enhanced activity and selectivity for a specific transformation.

Q & A

Q. What are the established methods for synthesizing pyridinium toluene-4-sulphonate (PPTS) in laboratory settings?

PPTS is typically synthesized by reacting pyridine with p-toluenesulfonic acid in a stoichiometric ratio under anhydrous conditions. The reaction is exothermic and requires controlled temperature (20–25°C) to avoid decomposition. Post-synthesis purification involves recrystallization from ethanol or acetonitrile, with yields averaging 85–90% . Characterization is performed via FTIR (to confirm sulfonate bonding at 1180–1200 cm⁻¹) and NMR (distinct aromatic proton signals for pyridinium and toluene moieties) .

Q. How should PPTS be handled and stored to maintain stability in experimental workflows?

PPTS is hygroscopic and must be stored in airtight containers under inert gas (e.g., nitrogen). Prolonged exposure to moisture leads to hydrolysis, reducing catalytic efficacy. Safety protocols include using gloves and eye protection due to its irritant properties (OECD Test Guideline 405 confirms eye irritation in rabbits) .

Q. What analytical techniques are recommended for quantifying PPTS in reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. A reversed-phase C18 column and mobile phase (acetonitrile:water, 70:30 v/v) achieve retention times of 6–8 minutes. Calibration curves show linearity (R² > 0.998) in the 0.1–10 mg/mL range .

Advanced Research Questions

Q. How does PPTS influence reaction kinetics in acid-catalyzed processes compared to other sulfonic acids?

PPTS acts as a mild Brønsted acid catalyst, with pKa ~2.8 in aqueous solutions. Its catalytic efficiency in esterification and acetal formation is superior to p-toluenesulfonic acid due to enhanced solubility in organic solvents (e.g., dichloromethane, THF). Kinetic studies using in-situ FTIR reveal a 15–20% faster rate in THF-mediated reactions compared to traditional sulfonic acids .

Q. What experimental strategies resolve contradictions in PPTS’s catalytic performance across solvent systems?

Discrepancies arise from solvent polarity and hydrogen-bonding effects. For example, PPTS underperforms in DMSO due to strong solvation of the pyridinium ion. Optimization involves adjusting solvent dielectric constants (ε) and using co-catalysts like molecular sieves to absorb water, shifting equilibrium toward product formation .

Q. How can PPTS’s environmental impact be assessed in green chemistry applications?

Aerobic biodegradation studies (OECD 301B) for sodium toluene-4-sulphonate show 99.8% degradation in 28 days, suggesting PPTS may follow similar pathways. However, aquatic toxicity tests (EC50 = 54 mg/L for Daphnia magna) highlight risks in wastewater discharge. Researchers must integrate LC-MS analysis to monitor degradation intermediates .

Q. What advanced structural characterization methods validate PPTS’s crystalline purity?

Single-crystal X-ray diffraction (SC-XRD) confirms orthorhombic crystal symmetry (space group Pna2₁) with hydrogen-bonded networks between sulfonate and pyridinium groups. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, correlating with DSC endotherms .

Methodological Challenges and Troubleshooting

Q. Why do PPTS-mediated reactions occasionally yield unexpected byproducts?

Side reactions (e.g., sulfonate ester formation) occur due to residual moisture or elevated temperatures. Mitigation includes pre-drying solvents (<50 ppm H₂O) and maintaining reaction temperatures below 60°C. GC-MS analysis of byproducts is critical for pathway elucidation .

Q. How can researchers address variability in PPTS’s catalytic activity between batches?

Batch variability stems from impurities in pyridine or incomplete sulfonic acid neutralization. Quality control protocols recommend elemental analysis (C, N, S) to verify stoichiometry and Karl Fischer titration for moisture content (<0.1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.